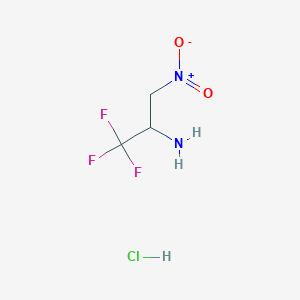
2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Complexation Properties and Stability Constants
Korotaev et al. (2005) studied the protolytic equilibria and complexation properties of derivatives of 3,3,3-trifluoro-1-nitropropene. Their research focused on the stability constants of transition metal complexes with these derivatives, revealing increased stability and selectivity toward Cu2+ ions with an increase in the number of N-carboxyethyl groups (Korotaev et al., 2005).
Synthesis of Fluorine-Containing Amino Acids
In another study by Korotaev et al. (2009), the reactions of derivatives of 2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride with amines and amino alcohols were explored. This process led to the synthesis of various trifluoromethyl-containing 1,2-diamines, amino alcohols, and β-amino acids, demonstrating the compound's utility in synthesizing fluorine-containing biochemical compounds (Korotaev et al., 2009).
Synthesis of Enantiopure Derivatives
Tianwen Li et al. (2013) developed a one-pot synthesis method for enantiopure derivatives of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide, a compound structurally related to this compound. This method emphasizes the compound's importance in the synthesis of enantiomerically pure substances (Li et al., 2013).
Production of Trifluoromethyl-Containing Pyrrole Derivatives
Iwata et al. (1993) described the addition of carbanion nucleophiles to 3,3,3-trifluoro-1-nitropropene, which is structurally similar to this compound. This process led to the production of 3-(trifluoromethyl)pyrrole derivatives, indicating the compound's role in synthesizing novel trifluoromethyl-containing building blocks (Iwata et al., 1993).
Conjugate Addition Reactions
Research by Turconi et al. (2006) on the Michael-like addition of nitrogen nucleophiles to 3,3,3-trifluoro-1-nitropropene demonstrates the potential of this compound in conjugate addition reactions, particularly for the synthesis of 1,2-diamines incorporating perfluorinated groups (Turconi et al., 2006).
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-nitropropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2O2.ClH/c4-3(5,6)2(7)1-8(9)10;/h2H,1,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNVAQHSMFJPME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2411233.png)

![2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2411235.png)
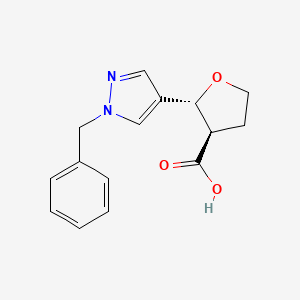
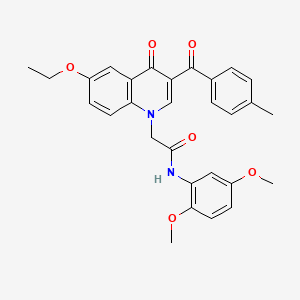
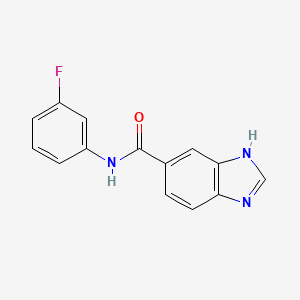
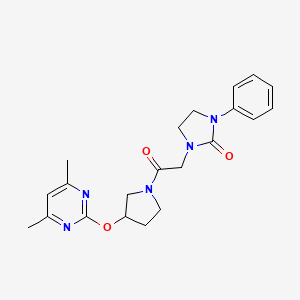
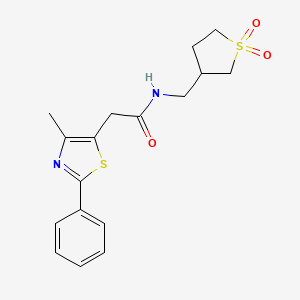
![8-(4-ethoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2411245.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2411246.png)
![Ethyl 4-[[6,7-dimethoxy-2-(2-thiophen-2-ylacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2411248.png)
![[(2-Methoxyphenyl)methyl]urea](/img/structure/B2411249.png)
![1-[(3-Iodophenyl)carbonyl]pyrrolidine](/img/structure/B2411250.png)
![6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2411254.png)